Cas no 50836-24-3 (Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate)
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- methyl (2-methyl-1,3-benzodioxol-2-yl)acetate
- Methyl 2-(2-methylbenzo[d][1,3]dioxol-2-yl)acetate
- methyl 2-(2-methylbenzo[d]1,3-dioxolan-2-yl)acetate
- SBB072404
- T3993
- ST45028115
- 1,3-benzodioxole-2-acetic acid, 2-methyl-, methyl ester
- Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate
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- MDL: MFCD16547417
- Inchi: 1S/C11H12O4/c1-11(7-10(12)13-2)14-8-5-3-4-6-9(8)15-11/h3-6H,7H2,1-2H3
- InChI Key: MYUGBKWOADLPHY-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2OC1(C)CC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 237
- Topological Polar Surface Area: 44.8
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M237470-250mg |
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate |
50836-24-3 | 250mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M237470-500mg |
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate |
50836-24-3 | 500mg |
$ 300.00 | 2022-06-04 | ||
| TRC | M237470-1000mg |
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate |
50836-24-3 | 1g |
$ 480.00 | 2022-06-04 | ||
| abcr | AB415161-500 mg |
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate |
50836-24-3 | 500MG |
€195.40 | 2022-08-31 | ||
| abcr | AB415161-1 g |
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate |
50836-24-3 | 1g |
€228.00 | 2022-08-31 | ||
| abcr | AB415161-5 g |
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate |
50836-24-3 | 5g |
€618.00 | 2022-08-31 | ||
| abcr | AB415161-10 g |
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate |
50836-24-3 | 10g |
€1,008.00 | 2022-08-31 | ||
| abcr | AB415161-500mg |
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate |
50836-24-3 | 500mg |
€200.00 | 2023-09-05 | ||
| abcr | AB415161-1g |
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate |
50836-24-3 | 1g |
€232.00 | 2023-09-05 | ||
| abcr | AB415161-5g |
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate |
50836-24-3 | 5g |
€632.00 | 2023-09-05 |
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate Suppliers
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate: A Comprehensive Overview
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate, identified by the CAS number 50836-24-3, is a compound of significant interest in various fields of organic chemistry. This compound belongs to the class of acetates and features a unique structure that combines a benzodioxole ring with a methyl ester group. The benzodioxole moiety, which is a derivative of benzene with two oxygen atoms in the 1,3 positions, contributes to the compound's stability and reactivity. The methyl group attached to the acetate ester further enhances its chemical properties, making it a versatile molecule for both research and industrial applications.
Recent studies have highlighted the potential of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate in medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the development of new drug candidates. The compound's ability to undergo various transformations, such as nucleophilic acyl substitution and cross-coupling reactions, has made it a valuable intermediate in organic synthesis. For instance, its use in the preparation of complex molecules with bioactive properties has been documented in several peer-reviewed journals.
The synthesis of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate typically involves multi-step processes that emphasize the importance of protecting groups and precise reaction conditions. One common approach is the esterification of 2-methylbenzodioxole with acetic acid in the presence of an acid catalyst. This method ensures high yield and purity, which are critical for its application in subsequent chemical transformations. The use of modern catalytic systems has further improved the efficiency of this synthesis pathway.
In terms of physical properties, Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate is characterized by its melting point and boiling point, which are essential parameters for its handling and storage. The compound is also soluble in common organic solvents such as dichloromethane and ethyl acetate, making it suitable for various solution-based reactions. Its spectral data, including UV-vis and NMR spectra, have been well-documented and are widely used for structural elucidation in research laboratories.
The application of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate extends beyond medicinal chemistry into materials science. Recent advancements have shown its potential as a building block in the synthesis of advanced materials such as polymers and nanoparticles. Its ability to form stable bonds under specific conditions makes it an ideal candidate for these applications.
In conclusion, Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate, with its unique structure and versatile properties, continues to be a focal point in chemical research. Its role as an intermediate in organic synthesis and its potential applications in drug development and materials science underscore its importance in contemporary chemistry. As research progresses, this compound is expected to unlock new possibilities across various scientific domains.
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